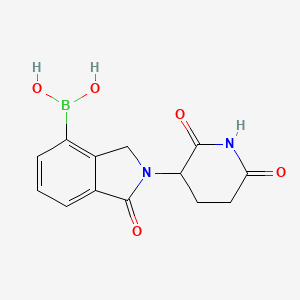
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a piperidinyl and isoindolinyl moiety. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes. Substitution reactions can lead to a wide range of products, including amides, esters, and ethers.
Aplicaciones Científicas De Investigación
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic threonine residue in the proteasome, blocking its activity and leading to the accumulation of ubiquitinated proteins and subsequent cell death.
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: A well-known proteasome inhibitor with a boronic acid group.
Ixazomib: Another proteasome inhibitor used in cancer therapy.
Tavaborole: A boronic acid-based antifungal agent.
Uniqueness
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties
Propiedades
Fórmula molecular |
C13H13BN2O5 |
|---|---|
Peso molecular |
288.07 g/mol |
Nombre IUPAC |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-5-4-10(12(18)15-11)16-6-8-7(13(16)19)2-1-3-9(8)14(20)21/h1-3,10,20-21H,4-6H2,(H,15,17,18) |
Clave InChI |
UKRGXUUKECYYRF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


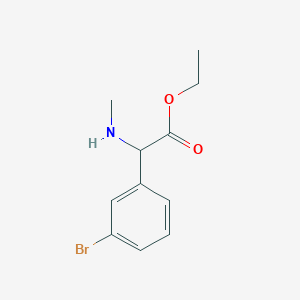
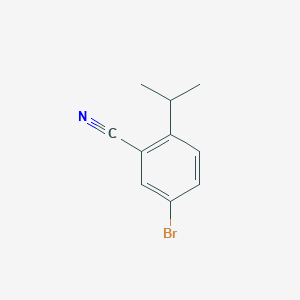
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
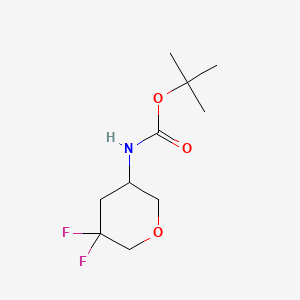
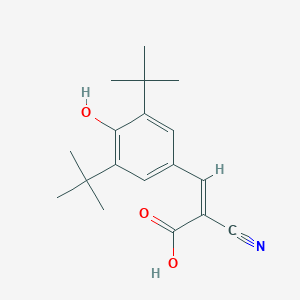
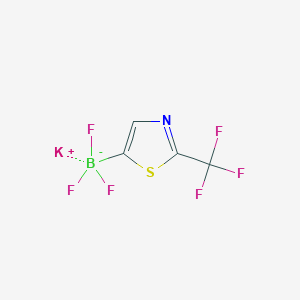
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
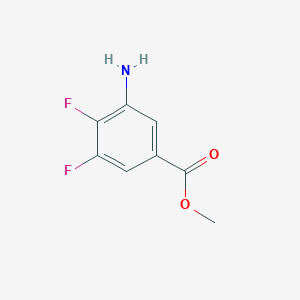
![3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13464797.png)

![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
